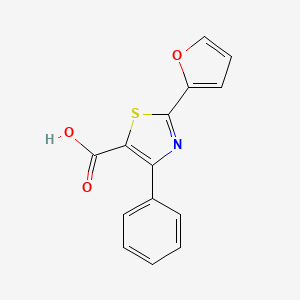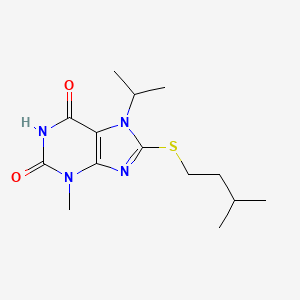![molecular formula C24H25NO2 B2597155 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide CAS No. 1396795-33-7](/img/structure/B2597155.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide” is an acetamide derivative. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula RCONR’R’‘, where R, R’, and R’’ represent various groups .
Synthesis Analysis
The synthesis of acetamides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . A common method for the acetylation of a variety of amines uses catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide”, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving acetamides can be quite diverse, depending on the other functional groups present in the molecule. For instance, acetamides can undergo N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Synthesis :
- N-(2-Hydroxyphenyl)acetamide is a key intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation process has been optimized using immobilized lipase, showcasing its role in natural drug synthesis (Magadum & Yadav, 2018).
- N-(4-Hydroxyphenyl) acetamide (a related compound) is a component in widely used drugs like paracetamol. Studies have explored its properties and interactions in various chemical processes, including its role in the synthesis of new pharmaceutical compounds (Sharma et al., 2018).
Pharmacological Applications :
- N-(2-Hydroxyphenyl)acetamide derivatives have been studied for their anti-arthritic and anti-inflammatory properties, indicating potential therapeutic applications in conditions like arthritis (Jawed et al., 2010).
Environmental Impact and Detection :
- The widespread use of related compounds such as paracetamol has led to their presence in global water bodies, necessitating studies on their environmental impact and methods for their detection and degradation (Tao et al., 2015).
Mechanistic Studies and Metabolism :
- Understanding the mechanism of action of related compounds, like acetaminophen, has been a subject of study, contributing to knowledge about how these compounds function at a molecular level (Botting, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18-7-6-8-19(15-18)16-23(26)25-17-24(2,27)22-13-11-21(12-14-22)20-9-4-3-5-10-20/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWIFBBJVDIUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)



![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)
